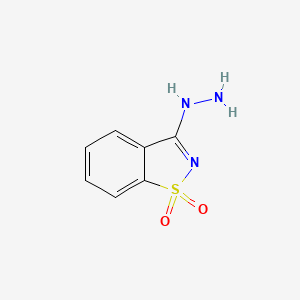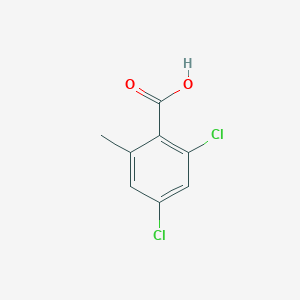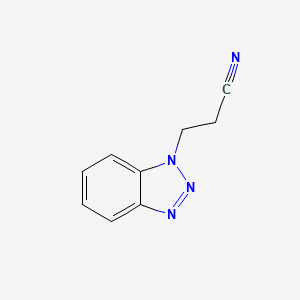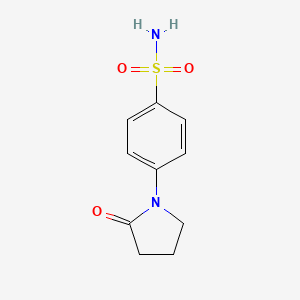
4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
説明
The compound 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is a sulfonamide derivative that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of suitable amines with sulfonamide groups. For instance, the synthesis of Co(II) and Ni(II) complexes containing a sulfonamide Schiff base was achieved through a reaction involving 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide . Similarly, chlorinated pyrrolidinone-bearing benzenesulfonamides were synthesized from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of sulfonamide chemistry .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a sulfonamide Schiff base was confirmed by single crystal X-ray diffraction (XRD) . In another study, the structural and spectroscopic properties of a sulfonamide compound were characterized by FT-IR, NMR, UV–Vis, and X-ray single crystal techniques, providing detailed insights into the molecular geometry and electronic properties .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes and binding to enzymes as inhibitors . These reactions are crucial for their biological activities, such as antibacterial and anticancer effects, as well as their potential use as therapeutic agents targeting specific enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, including their solubility, stability, and reactivity, are essential for their biological applications. Computational studies, such as density functional theory (DFT) calculations, can predict these properties and help in understanding the behavior of these compounds in biological systems . Additionally, the antimicrobial activity and molecular docking studies provide insights into the interaction of these compounds with biological targets .
科学的研究の応用
Photophysicochemical Properties and Photocatalytic Applications
- Photophysical and Photochemical Properties: Zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, including compounds related to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide, has been studied for its photophysical and photochemical properties. These compounds exhibit photosensitizing abilities suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Antiproliferative Activity
- Anticancer Potential: N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, structurally related to this compound, have been synthesized and shown to have significant antiproliferative activity against various cancer cell lines. This suggests potential applications in developing new anticancer agents (Motavallizadeh et al., 2014).
Antimicrotubule Agents
- Antimicrotubule Activity: Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and related sulfonamides have been designed as potent antimicrotubule agents. They exhibit antiproliferative activity and block cell cycle progression, suggesting their utility in cancer therapy (Gagné-Boulet et al., 2021).
Antimicrobial Activity
- New Antimicrobial Agents: Novel derivatives of benzenesulfonamide, including those structurally similar to this compound, have been synthesized and evaluated for antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential as new antimicrobial agents (Hassan et al., 2009).
Anticancer Activity
- Novel Indenopyridine Derivatives: Research on new 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives, related to this compound, has demonstrated significant anticancer activity, suggesting potential in cancer treatment (Ghorab & Al-Said, 2012).
Human Carbonic Anhydrase Inhibitors
- Carbonic Anhydrase Inhibition: Pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been found to exhibit high affinity against cancer-related carbonic anhydrases, indicating potential for development as carbonic anhydrase inhibitors (Balandis et al., 2020).
作用機序
Target of Action
The primary target of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by docking to the active site of the enzyme . This interaction can inhibit the enzyme’s activity, leading to changes in the cellular environment.
Result of Action
The compound’s action results in the inhibition of Carbonic Anhydrase 2, which can lead to changes in the regulation of pH and the transport of carbon dioxide within cells . This can have various downstream effects, potentially impacting cellular growth and proliferation.
将来の方向性
特性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEJSYHEDLGIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189672 | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36090-27-4 | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036090274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

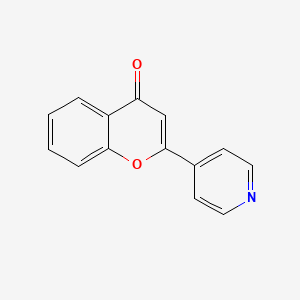
![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)


![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)
